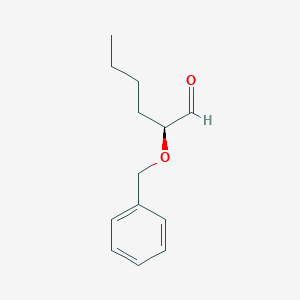

(2S)-2-(Benzyloxy)hexanal

Description

Structure

3D Structure

Properties

CAS No. |

87678-65-7 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(2S)-2-phenylmethoxyhexanal |

InChI |

InChI=1S/C13H18O2/c1-2-3-9-13(10-14)15-11-12-7-5-4-6-8-12/h4-8,10,13H,2-3,9,11H2,1H3/t13-/m0/s1 |

InChI Key |

XJNJIYJKWNSIHC-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCC[C@@H](C=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCCCC(C=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2 Benzyloxy Hexanal

Chemoenzymatic Approaches for Chiral Aldehyde Synthesis

Chemoenzymatic strategies, which combine chemical and enzymatic reactions, offer powerful tools for the synthesis of chiral molecules. mdpi.comrsc.orgbohrium.comnih.gov These methods can provide high selectivity under mild reaction conditions.

Dynamic kinetic resolution (DKR) is a potent technique for converting a racemic mixture into a single enantiomer of a product, theoretically achieving a 100% yield. nih.govchemistryviews.orgwiley.comescholarship.orgresearchgate.net This strategy involves the continuous racemization of the starting material while one enantiomer is selectively transformed into the desired product. In the context of chiral aldehyde synthesis, DKR often employs a combination of a racemization catalyst and a stereoselective catalyst for the main reaction. nih.govchemistryviews.orgwiley.com For instance, a primary amine can be used to racemize an aldehyde substrate through the formation of an enamine intermediate and subsequent hydrolysis. nih.govwiley.comescholarship.org Simultaneously, a chiral catalyst, such as a rhodium complex, can promote an enantioselective reaction, like hydroacylation, to yield a stereochemically enriched product. nih.govchemistryviews.orgwiley.comescholarship.org While specific applications for the direct synthesis of (2S)-2-(Benzyloxy)hexanal via DKR are not extensively documented, the principles of DKR are broadly applicable to the synthesis of α-chiral aldehydes.

Microbial systems offer a green and efficient alternative for the synthesis of chiral compounds. researchgate.netacs.orgnih.govmit.edu These biological systems utilize enzymes, such as oxidoreductases, to perform stereoselective transformations. nih.govnih.gov For example, engineered microorganisms, like Escherichia coli, can be designed to produce specific aldehydes by introducing genes for enzymes that convert carboxylic acids to aldehydes, while simultaneously deleting genes for enzymes that would otherwise reduce the aldehyde product to an alcohol. acs.orgmit.edu This approach has been successfully used to produce aromatic aldehydes like vanillin. acs.org The production of chiral alcohols through the microbial reduction of ketones is a well-established method, and these principles can be adapted for the synthesis of chiral aldehydes. nih.gov For instance, specific microbial strains can be selected to reduce a prochiral ketone or a racemic aldehyde to the corresponding chiral alcohol with high enantiomeric excess. While direct microbial synthesis of this compound is not explicitly detailed in the provided context, the use of microbial reductases or engineered metabolic pathways presents a plausible and sustainable route for its production or the synthesis of its precursors. researchgate.netnih.gov

Dynamic Kinetic Resolution Strategies

Multi-Step Asymmetric Synthesis from Chiral Pool Precursors

A common and effective strategy for synthesizing enantiomerically pure compounds is to start from a readily available chiral molecule, known as a chiral pool precursor. (R)-Glycidol is a versatile and widely used C3 chiral building block for this purpose. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The synthesis of this compound can be efficiently achieved from (R)-glycidol through a series of well-defined chemical transformations. mdpi.comsemanticscholar.org This multi-step process leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product.

A key step in the synthesis of this compound from (R)-glycidol involves the regioselective opening of an epoxide ring. mdpi.comdb-thueringen.de To facilitate this, the hydroxyl group of (R)-glycidol is first protected, for example, with a trityl group to form the corresponding trityl ether. mdpi.com The subsequent reaction with a Grignard reagent, such as n-propylmagnesium bromide, in the presence of a copper(I) iodide (CuI) catalyst, leads to the opening of the epoxide. mdpi.commdpi.comresearchgate.netorgsyn.org This reaction is highly regioselective, with the nucleophilic propyl group attacking the less hindered terminal carbon of the epoxide. This step establishes the carbon skeleton of the target hexanal (B45976) derivative. The use of a copper catalyst is crucial for achieving high regioselectivity and yield in the epoxide opening with organometallic reagents. mdpi.comresearchgate.net

The following table summarizes the key reaction in this step:

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| (S)-oxirane 6 | n-PrMgBr | CuI | Secondary alcohol 7 | 93% | mdpi.com |

Following the epoxide opening, a sequence of protection and deprotection steps is necessary to manipulate the functional groups and arrive at the desired aldehyde. mdpi.comrsc.orgtcichemicals.com The newly formed secondary alcohol is protected, for instance, as a benzyl (B1604629) ether. mdpi.com Subsequently, the trityl protecting group on the primary alcohol is selectively removed. mdpi.com The ability to selectively protect and deprotect hydroxyl groups is fundamental in multi-step organic synthesis, particularly in carbohydrate and polyol chemistry. rsc.orgbeilstein-journals.org Finally, the resulting primary alcohol is oxidized to the aldehyde using a mild oxidizing agent like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or through a Swern oxidation, to afford this compound in high yield. mdpi.com This strategic use of protecting groups ensures that the chemical transformations occur at the desired positions, leading to the successful synthesis of the target molecule. tcichemicals.com

A summary of the protection and deprotection steps is provided below:

| Starting Material | Reaction | Reagents | Product | Yield | Reference |

| Secondary alcohol 7 | Benzyl protection | - | Benzyl protected ether | - | mdpi.com |

| Benzyl protected ether | Trityl deprotection | PTSA·H₂O | Primary alcohol 8 | 92% (2 steps) | mdpi.com |

| Primary alcohol 8 | Oxidation | TEMPO or Sworn | This compound | 86% or 97% | mdpi.com |

Regioselective Protection and Deprotection Strategies

Benzylation of α-Hydroxy Aldehyde Precursors

Introducing the benzyl ether moiety is a critical step in the synthesis of this compound. This can be accomplished through various benzylation strategies, typically performed on precursors such as α-hydroxy esters, which are then converted to the target aldehyde.

O-Benzylation of α-Hydroxy Esters

A common and effective strategy involves the O-benzylation of an α-hydroxy ester, such as ethyl (S)-2-hydroxyhexanoate, followed by reduction of the ester to the aldehyde. This approach is widely used for the synthesis of analogous α-benzyloxy aldehydes. orgsyn.org Several methods for the benzylation of the hydroxyl group have been reported.

One high-yielding method involves using benzyl bromide with silver(I) oxide (Ag₂O). orgsyn.org While effective, this procedure can be costly for large-scale preparations. orgsyn.org Another approach utilizes a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with benzyl bromide. orgsyn.org However, this method has been reported to sometimes result in low yields and significant racemization. orgsyn.org

A milder, acid-catalyzed alternative that avoids racemization involves the use of O-benzyl-2,2,2-trichloroacetimidate. orgsyn.org This reagent, prepared from benzyl alcohol and trichloroacetonitrile, reacts with the α-hydroxy ester in the presence of a catalytic amount of acid to form the benzyl ether in high yield. orgsyn.org

| Benzylation Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Silver(I) Oxide Method | Benzyl bromide, Ag₂O | High yielding but not amenable to large scale. | orgsyn.org |

| Sodium Hydride Method | Benzyl bromide, NaH | Can result in low yields and racemization. | orgsyn.org |

| Acid-Catalyzed Imidate Method | O-Benzyl-2,2,2-trichloroacetimidate, Acid catalyst (e.g., TfOH) | High yield, avoids racemization, suitable for larger scales. | orgsyn.org |

Alkylation using Benzyl Halides

The direct α-alkylation of an aldehyde with a benzyl halide represents a more convergent but challenging synthetic route. researchgate.net This transformation typically involves the formation of an enolate or enamine intermediate from the aldehyde, which then acts as a nucleophile to displace the halide from the benzyl electrophile. researchgate.netresearchgate.net

The development of aminocatalysis has provided methods for the direct, enantioselective α-alkylation of aldehydes. researchgate.netresearchgate.net For instance, chiral proline-derived catalysts can facilitate the reaction between α-branched aldehydes and benzyl bromides to produce products with quaternary stereocenters in high enantioselectivity. researchgate.net Another strategy involves the reaction of α,β-unsaturated aldehydes with benzyl halides under basic conditions, promoted by a synergistic combination of sodium hydride and potassium tert-butoxide, leading to deconjugative α-alkylation. nih.gov

While these methods are powerful for certain substrates, their application to the direct benzylation of an α-hydroxy aldehyde to form this compound is not a commonly reported pathway. The presence of the acidic hydroxyl group complicates the selective formation of the desired enolate and can interfere with the reaction, making the multi-step sequence involving protection and subsequent functional group manipulation a more reliable and frequently employed strategy. orgsyn.org

Stereoselective Reactions and Transformations Involving 2s 2 Benzyloxy Hexanal

Asymmetric Carbon-Carbon Bond Forming Reactions

Mukaiyama Aldol (B89426) Reactions with Silylenol Ethers

The Mukaiyama aldol addition, a Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound, is a cornerstone of modern organic synthesis for constructing β-hydroxy carbonyl compounds. wikipedia.orgrsc.org When applied to (2S)-2-(Benzyloxy)hexanal, this reaction allows for the diastereoselective and enantioselective formation of new carbon-carbon bonds.

The development of catalytic, asymmetric versions of the Mukaiyama aldol reaction has significantly enhanced its synthetic utility. researchgate.net By employing chiral Lewis acids, it is possible to achieve high levels of stereocontrol, even with achiral silyl enol ethers.

A notable example of a chiral Lewis acid system for this transformation is the complex formed from titanium tetraisopropoxide (Ti(iOPr)4), (S)-BINOL (a chiral binaphthol ligand), and lithium chloride (LiCl). mdpi.comresearchgate.netsemanticscholar.org This catalytic system has proven effective in promoting the asymmetric Mukaiyama aldol reaction between this compound and silyl enol ethers like Chan's diene. mdpi.comresearchgate.netsemanticscholar.org The presence of LiCl is crucial, as it has been shown to enhance the enantioselectivity of the BINOL-Ti(IV) complex-catalyzed aldol condensations. researchgate.net In these reactions, the chiral titanium complex coordinates to the aldehyde, creating a chiral environment that directs the nucleophilic attack of the silyl enol ether. nih.gov

The reaction of this compound with Chan's diene in the presence of the Ti(iOPr)4/(S)-BINOL/LiCl catalyst predominantly yields the syn-aldol adduct with high diastereoselectivity and enantioselectivity. mdpi.comresearchgate.netsemanticscholar.org For instance, the reaction has been reported to produce the syn-adduct with a diastereomeric ratio (dr) of 93:7 and an enantiomeric excess (ee) of 85% for the major diastereomer. semanticscholar.org The stereochemical outcome is dictated by the interaction between the chiral catalyst, the aldehyde, and the incoming nucleophile, favoring a specific transition state geometry. nih.gov Interestingly, using the antipodal (R)-BINOL ligand under the same conditions resulted in a significant drop in diastereoselectivity (syn/anti = 50:50), highlighting a "mismatching" effect between the chiral aldehyde and the chiral catalyst. mdpi.comsemanticscholar.org

| Chiral Ligand | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) | Enantiomeric Excess (anti) | Reference |

|---|---|---|---|---|

| (S)-BINOL | 93:7 | 85% | - | semanticscholar.org |

| (R)-BINOL | 50:50 | 89% | 99% | mdpi.comsemanticscholar.org |

While chiral catalysts are essential for enantiocontrol, achiral Lewis acids can also be employed to achieve high levels of diastereoselectivity in Mukaiyama aldol reactions with chiral aldehydes like this compound. mdpi.comsemanticscholar.org The choice of the achiral Lewis acid can profoundly influence the stereochemical outcome, leading to either the syn or anti aldol adduct.

For example, the use of titanium tetrachloride (TiCl4) as the Lewis acid promoter in the reaction of this compound and Chan's diene leads to excellent syn-diastereoselectivity. mdpi.comsemanticscholar.org This selectivity is attributed to the formation of a chelated transition state. msu.edu The amount of TiCl4 can even be reduced to catalytic amounts (20 mol%) while maintaining good selectivity. semanticscholar.org

A key advantage of using different achiral Lewis acids is the ability to achieve stereocomplementary outcomes. mdpi.comresearchgate.netsemanticscholar.org While TiCl4 promotes the formation of the syn-aldol adduct, switching the Lewis acid to zirconium tetrachloride (ZrCl4) favors the formation of the anti-aldol adduct. mdpi.comresearchgate.netsemanticscholar.org This stereochemical reversal provides a powerful tool for accessing either diastereomer of the aldol product from the same starting materials, simply by changing the Lewis acid catalyst. This divergent approach is highly valuable in the synthesis of complex natural products and their stereoisomers. mdpi.comsemanticscholar.org

| Lewis Acid | Amount (mol%) | Product | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| TiCl4 | 100 | syn-adduct precursor | 91:9 | mdpi.comsemanticscholar.org |

| TiCl4 | 20 | syn-adduct precursor | 91:9 | semanticscholar.org |

| ZrCl4 | 100 | anti-adduct precursor | - | mdpi.comresearchgate.netsemanticscholar.org |

Chiral Lewis Acid Catalysis (e.g., Ti(iOPr)4/(S)-BINOL/LiCl)

Reactivity with Bistrimethylsilyl Enol Ethers

The titanium tetrachloride-mediated aldol condensation of this compound with the bistrimethylsilyl enol ether of methyl acetoacetate (B1235776) demonstrates high diastereoselectivity. This reaction predominantly yields the syn-aldol adduct with a selectivity of 99:1. researchgate.net This high level of stereocontrol is crucial in the synthesis of natural products, such as the successful synthesis of (–)-pestalotin. researchgate.net The reaction underscores the directing effect of the benzyloxy group at the α-position, which influences the facial selectivity of the incoming nucleophile.

In a related study, catalytic asymmetric Mukaiyama aldol reactions using a Ti(iOPr)4/(S)-BINOL/LiCl catalyst with a bis(TMSO)diene (Chan's diene) also produced a syn-aldol adduct with high diastereoselectivity and enantioselectivity. mdpi.comsemanticscholar.org Conversely, employing an achiral Lewis acid like TiCl4 also led to the syn-aldol adduct, which could be further transformed into a (1′S,6S)-pyrone precursor. mdpi.comsemanticscholar.org

| Enol Ether | Catalyst/Promoter | Major Product | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| Bistrimethylsilyl enol ether of methyl acetoacetate | TiCl4 | syn-aldol adduct | 99:1 | researchgate.net |

| bis(TMSO)diene (Chan's diene) | Ti(iOPr)4/(S)-BINOL/LiCl | syn-aldol adduct | High | mdpi.comsemanticscholar.org |

| bis(TMSO)diene (Chan's diene) | TiCl4 | syn-aldol adduct | Not specified | mdpi.comsemanticscholar.org |

Hetero-Diels-Alder Reactions

This compound participates in hetero-Diels-Alder reactions, a powerful class of cycloaddition reactions for the synthesis of heterocyclic compounds. ias.ac.innumberanalytics.com

The diastereoselectivity of the hetero-Diels-Alder reaction of this compound with mono(TMSO)diene (Brassard's diene) can be controlled by the choice of Lewis acid promoter. mdpi.comsemanticscholar.org When Eu(fod)3 is used, the reaction favors the formation of the (1′S,6S)-pyrone precursor. mdpi.comsemanticscholar.org In contrast, employing Et2AlCl as the Lewis acid leads to the (1′S,6R)-pyrone precursor. mdpi.comsemanticscholar.org This demonstrates the tunability of the reaction outcome based on the coordination properties of the Lewis acid with the chiral aldehyde and the diene.

| Diene | Lewis Acid | Product | Reference |

|---|---|---|---|

| mono(TMSO)diene (Brassard's diene) | Eu(fod)3 | (1′S,6S)-pyrone precursor | mdpi.comsemanticscholar.org |

| mono(TMSO)diene (Brassard's diene) | Et2AlCl | (1′S,6R)-pyrone precursor | mdpi.comsemanticscholar.org |

The hetero-Diels-Alder reactions of this compound provide a direct route to chiral pyrone precursors, which are valuable intermediates in the synthesis of various natural products. nih.govnih.gov As mentioned, the use of Eu(fod)3 or Et2AlCl with Brassard's diene allows for the selective synthesis of diastereomeric pyrone precursors. mdpi.comsemanticscholar.org These precursors can then be further elaborated. For instance, the debenzylation of the (1′S,6S)-pyrone precursor yields natural (–)-pestalotin, while the (1′S,6R)-precursor can be converted to the unnatural (+)-epipestalotin. mdpi.comsemanticscholar.org

Lewis Acid Promoted Cycloadditions (e.g., Eu(fod)3, Et2AlCl)

Organocatalytic Mukaiyama-Michael Reactions

The development of organocatalysis has provided a powerful tool for enantioselective carbon-carbon bond formation. caltech.edu The Mukaiyama-Michael reaction, a conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by chiral organic molecules. princeton.edunih.gov In the context of α,β-unsaturated aldehydes, iminium catalysis using chiral imidazolidinones has been shown to be effective. nih.govprinceton.edu While specific studies detailing the organocatalytic Mukaiyama-Michael reaction with this compound as the substrate were not found, the general principles of this methodology are well-established for similar α,β-unsaturated aldehydes. princeton.edunih.gov This approach allows for the formation of 1,5-dicarbonyl compounds with high enantioselectivity. nih.gov

Intermolecular Cross-Acyloin Reactions

The intermolecular cross-acyloin reaction, the coupling of two different aldehydes to form an α-hydroxy ketone, is a challenging transformation due to the potential for self-condensation. rsc.org However, methods utilizing O-silyl thiazolium carbinols promoted by fluoride (B91410) ions have been developed to achieve selective cross-acyloin reactions between aliphatic aldehydes. nih.gov While direct examples involving this compound were not prominent in the search results, the general methodology is applicable to a variety of aliphatic aldehydes, suggesting its potential utility with this chiral substrate. nih.gov The reaction typically proceeds under mild conditions, which helps to minimize side reactions. nih.gov Another approach involves titanium(III)-catalyzed intermolecular reductive coupling of ketones or imines with nitriles, offering a cross-selective catalytic version of the acyloin condensation. researchgate.net

Stereocontrolled Cyclization Reactions

This compound and its derivatives can undergo stereocontrolled cyclization reactions to form various heterocyclic structures. For instance, the tin(IV) chloride mediated cyclization of (Z)-homoallylic alcohols, which can be derived from aldehydes, using phenylselenenyl chloride leads to 2,5-cis-disubstituted tetrahydrofurans with excellent stereocontrol. researchgate.net This methodology has been applied in the total synthesis of complex natural products like pamamycin 607 and methyl nonactate. researchgate.net More broadly, stereocontrolled cyclization reactions are a cornerstone of modern synthetic chemistry for creating cyclic molecules with defined stereochemistry. nih.govchemrxiv.orgrsc.org

Lewis Acid Mediated Cyclizations of Homoallylic Alcohols

While direct studies on Lewis acid-mediated cyclizations starting from homoallylic alcohols derived from this compound are not extensively documented in readily available literature, the general principles of such reactions are well-established for structurally similar α-alkoxy aldehydes. The process would typically involve the initial conversion of this compound to a homoallylic alcohol through allylation of the aldehyde.

The subsequent cyclization of this homoallylic alcohol, promoted by a Lewis acid, is a powerful method for the construction of substituted tetrahydrofurans. The stereochemical outcome of the cyclization is often dictated by the stereocenter at C2. For instance, the reaction of an allylic silane (B1218182) with an α-benzyloxy aldehyde in the presence of a Lewis acid like titanium tetrachloride (TiCl4) can proceed with high diastereoselectivity. The intermediate oxocarbenium ion's conformation is controlled by the existing stereocenter, leading to a preferred stereoisomer of the resulting cyclic product.

Intramolecular Cascade Processes

Intramolecular cascade processes involving this compound or its derivatives represent an efficient strategy for the rapid assembly of complex molecular architectures. These one-pot reactions, where multiple bonds are formed in a single sequence, are highly valued in organic synthesis for their atom and step economy.

A representative example of a cascade process involving a similar α-benzyloxy aldehyde is the intramolecular hetero-Diels-Alder reaction. In such a sequence, the aldehyde functionality of a precursor derived from a compound like this compound can participate as a dienophile, reacting with a tethered diene. The stereochemistry of the newly formed ring system is directly influenced by the pre-existing stereocenter at the α-position, often resulting in high levels of diastereoselectivity.

Olefination Reactions

Olefination reactions are fundamental transformations for converting carbonyl compounds into alkenes. For this compound, these reactions provide a pathway to elongate the carbon chain and introduce a double bond, which can be further functionalized.

Wittig Reactions

The Wittig reaction is a widely used method for the olefination of aldehydes. In the context of this compound, its reaction with a phosphonium (B103445) ylide (Wittig reagent) would yield an alkene. The stereoselectivity of the Wittig reaction (i.e., the ratio of E to Z isomers of the product) is highly dependent on the nature of the ylide.

Non-stabilized ylides (e.g., Ph3P=CHCH3) typically favor the formation of the (Z)-alkene. The reaction is believed to proceed through a kinetically controlled pathway involving a betaine (B1666868) intermediate that rapidly cyclizes to an oxaphosphetane.

Stabilized ylides (e.g., Ph3P=CHCO2Et) generally lead to the thermodynamically more stable (E)-alkene.

The presence of the benzyloxy group at the α-position can influence the stereochemical course of the reaction, although epimerization of the α-stereocenter is a potential side reaction under certain conditions, particularly with stabilized ylides that may require harsher reaction conditions.

A study on the synthesis of sphingofungin F involved the Wittig olefination of a similar chiral α-benzyloxy aldehyde. The reaction with a non-stabilized ylide resulted in the formation of the desired alkene, demonstrating the applicability of this reaction to this class of compounds.

Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often offering superior stereoselectivity and easier purification of the product. This reaction involves the condensation of an aldehyde with a phosphonate (B1237965) carbanion.

For this compound, the HWE reaction typically provides excellent control over the geometry of the newly formed double bond, with a strong preference for the (E)-isomer. This is particularly true when using phosphonates that are substituted with electron-withdrawing groups. The reaction conditions are generally mild, which helps to preserve the integrity of the stereocenter at the α-position.

The table below summarizes the expected outcomes for the HWE reaction of this compound with different phosphonate reagents.

| Phosphonate Reagent | Expected Major Product (Isomer) | Typical Base |

| (EtO)2P(O)CH2CO2Et | (E)-alkene | NaH, K2CO3, DBU |

| (EtO)2P(O)CH2CN | (E)-alkene | NaH, LiHMDS |

| Still-Gennari Reagent (e.g., (CF3CH2O)2P(O)CH2R) | (Z)-alkene | KHMDS, 18-crown-6 |

Controlled Reductions and Oxidations

The selective transformation of the aldehyde group in this compound is crucial for its use as a building block in multi-step syntheses.

Selective Reductions of Aldehyde Functionality

The selective reduction of the aldehyde in this compound to a primary alcohol, yielding (2S)-2-(benzyloxy)hexane-1-ol, is a common and important transformation. This conversion requires a reducing agent that will not affect the benzyloxy group.

Common reagents for this purpose include:

Sodium borohydride (B1222165) (NaBH4): This is a mild and selective reducing agent for aldehydes and ketones. It is highly effective for the reduction of this compound and is compatible with the benzyl (B1604629) ether protecting group. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Lithium aluminium hydride (LAH): While a much stronger reducing agent, LAH can also be used for this reduction. However, greater care must be taken as it can cleave certain protecting groups under more forcing conditions.

Diisobutylaluminium hydride (DIBAL-H): This reagent is often used for the partial reduction of esters and nitriles to aldehydes, but it can also efficiently reduce aldehydes to primary alcohols. Its reactivity can be modulated by temperature.

The choice of reducing agent can be critical in a complex synthesis where other functional groups are present. For the specific case of reducing the aldehyde in this compound, sodium borohydride is generally the reagent of choice due to its high selectivity, mild reaction conditions, and operational simplicity.

Chemoselective Oxidation Strategies

The aldehyde functional group in this compound can be selectively oxidized to a carboxylic acid without affecting other sensitive parts of the molecule, such as the benzyl ether or the chiral center at C2. A premier method for this transformation is the Pinnick oxidation, which is renowned for its mild conditions and high chemoselectivity. wikipedia.orgwenxuecity.com

The Pinnick oxidation typically employs sodium chlorite (B76162) (NaClO₂) as the oxidant in a buffered aqueous solution. wikipedia.org A common issue with chlorite oxidations is the formation of reactive hypochlorous acid (HOCl) as a byproduct, which can lead to undesired side reactions. wenxuecity.comresearchgate.net To mitigate this, a scavenger, such as 2-methyl-2-butene (B146552), is almost always included in the reaction mixture to consume the HOCl as it forms. nrochemistry.com

The reaction is highly effective for a wide array of aldehydes, including those with α-stereocenters and acid-labile protecting groups like benzyl ethers. wikipedia.org When applied to this compound, the Pinnick oxidation is expected to yield (2S)-2-(benzyloxy)hexanoic acid with high fidelity, preserving the stereochemical integrity of the α-carbon. The mechanism involves the formation of chlorous acid (HClO₂) in situ, which adds to the aldehyde. The resulting intermediate then undergoes a pericyclic fragmentation to give the carboxylic acid and HOCl. wenxuecity.comresearchgate.net

Table 1: Typical Reagents for Pinnick Oxidation

| Reagent/Component | Function | Typical Conditions & Notes |

| Aldehyde Substrate | Reactant | This compound |

| **Sodium Chlorite (NaClO₂) ** | Oxidant | The primary oxidizing agent. |

| Buffer | pH Control | Often a phosphate (B84403) buffer like NaH₂PO₄ to maintain mild acidic conditions. nrochemistry.com |

| Scavenger | Byproduct Removal | Commonly 2-methyl-2-butene or hydrogen peroxide to trap reactive HOCl. nrochemistry.comresearchgate.net |

| Solvent | Medium | Typically a mixed solvent system such as tert-butanol (B103910) and water. nrochemistry.com |

Functional Group Interconversions and Stereochemical Inversions

The aldehyde this compound is a precursor for various functional group interconversions. A particularly powerful sequence involves the reduction of the aldehyde to a primary alcohol, followed by a stereochemical inversion of a resulting secondary alcohol center in a subsequent step.

Mitsunobu Inversion Reactions

The Mitsunobu reaction is a cornerstone of synthetic chemistry for inverting the stereochemistry of a secondary alcohol. orgsyn.org The reaction itself cannot be performed directly on an aldehyde. Therefore, a functional group interconversion is a prerequisite. For a molecule like this compound, its synthetic utility is often demonstrated in multi-step sequences where it serves as the foundational chiral fragment.

A prominent example is the divergent asymmetric total synthesis of all four diastereomers of Pestalotin (B22945). semanticscholar.orgmdpi.com In this synthesis, this compound is used as the key starting material. mdpi.com It first undergoes a Lewis acid-mediated reaction, such as a Mukaiyama aldol or a hetero-Diels-Alder reaction, to form a more complex intermediate containing a secondary alcohol. semanticscholar.orgmdpi.com

For instance, after the initial carbon-carbon bond formation using this compound, the resulting products, (−)-pestalotin and (+)-epipestalotin, which contain secondary alcohol moieties, are subjected to Mitsunobu conditions. semanticscholar.orgmdpi.com This step proceeds with a complete inversion of configuration at the alcohol's stereocenter, a classic SN2 displacement. beilstein-journals.org This inversion is crucial for accessing the other two diastereomers, (+)-pestalotin and (−)-epipestalotin, demonstrating the power of using this compound as a starting point for generating stereochemical diversity. mdpi.com

The standard Mitsunobu protocol involves activating the alcohol with a combination of a phosphine (B1218219) (commonly triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). orgsyn.org This combination forms an alkoxyphosphonium salt in situ, which is then displaced by a nucleophile (e.g., a carboxylate) in an SN2 fashion, leading to the inverted product. beilstein-journals.org

Table 2: Core Reagents for a Typical Mitsunobu Reaction

| Reagent/Component | Function | Example |

| Alcohol Substrate | Reactant | A secondary alcohol derived from a this compound adduct. |

| Phosphine | Activator | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Activator/Redox partner | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | Displacing Group | A carboxylic acid, such as benzoic acid or 4-nitrobenzoic acid. orgsyn.org |

| Solvent | Medium | Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene. orgsyn.org |

Application of 2s 2 Benzyloxy Hexanal in Natural Product Synthesis

Total Synthesis of Complex Natural Products

(2S)-2-(Benzyloxy)hexanal has proven instrumental as a starting material in the synthesis of various natural products, particularly those featuring pyran-2-one and macrolide motifs.

Stereoselective Synthesis of Pestalotin (B22945) Diastereomers

The core of the strategy involves stereoselective reactions with this chiral aldehyde to construct the dihydropyranone ring of the pestalotin core. rsc.orgorganic-chemistry.org Two primary methods have been successfully employed: the Mukaiyama aldol (B89426) reaction and the hetero-Diels-Alder reaction. rsc.orgorganic-chemistry.orgmdpi.comcaltech.edu

In the Mukaiyama aldol reaction approach, this compound is reacted with Chan's diene (a bis(TMSO)diene). The stereochemical outcome of this reaction can be controlled by the choice of Lewis acid catalyst:

A catalytic system of Ti(iOPr)₄/(S)-BINOL/LiCl produces the syn-aldol adduct with high diastereoselectivity (syn/anti = 93:7) and enantioselectivity (85% ee). rsc.org

Using TiCl₄ as the catalyst also favors the syn-adduct. organic-chemistry.orgmdpi.com

Conversely, employing ZrCl₄ promotes the formation of the anti-aldol adduct. organic-chemistry.orgmdpi.com

The hetero-Diels-Alder reaction provides an alternative route, reacting this compound with Brassard's diene (a mono(TMSO)diene). Again, the stereoselectivity is dictated by the promoter:

Eu(fod)₃ leads to the (1’S,6S)-pyrone precursor. organic-chemistry.orgmdpi.com

Et₂AlCl yields the (1’S,6R)-pyrone precursor. organic-chemistry.orgmdpi.com

These stereocomplementary methods allow for the creation of specific pestalotin precursors. Subsequent debenzylation of the (1’S,6S)-pyrone precursor furnishes natural (–)-pestalotin, while the (1’S,6R)-precursor gives unnatural (+)-epipestalotin. rsc.orgorganic-chemistry.org The remaining two diastereomers, (+)-pestalotin and (–)-epipestalotin, can then be obtained through a Mitsunobu inversion on the hydroxyl group of the first two products. rsc.orgorganic-chemistry.orgmdpi.com This divergent strategy successfully yields all four chiral pestalotin diastereomers with high chemical and optical purities (99% ee). rsc.orgorganic-chemistry.org

Table 1: Stereoselective Reactions of this compound in Pestalotin Synthesis This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Diene | Catalyst/Promoter | Major Product Stereochemistry | Resulting Pestalotin Precursor | Ref |

|---|---|---|---|---|---|

| Mukaiyama Aldol | Chan's Diene | Ti(iOPr)₄/(S)-BINOL/LiCl | syn-Adduct | (1’S,6S) | rsc.org |

| Mukaiyama Aldol | Chan's Diene | TiCl₄ | syn-Adduct | (1’S,6S) | organic-chemistry.orgmdpi.com |

| Mukaiyama Aldol | Chan's Diene | ZrCl₄ | anti-Adduct | (1’S,6R) | organic-chemistry.orgmdpi.com |

| Hetero-Diels-Alder | Brassard's Diene | Eu(fod)₃ | N/A | (1’S,6S) | organic-chemistry.orgmdpi.com |

Synthesis of Macrolide Fragments (e.g., Pamamycin 607, Methyl Nonactate, Palmerolide A)

A review of the scientific literature did not yield specific examples of this compound being utilized as a direct precursor in the total synthesis of Pamamycin 607, Methyl Nonactate, or Palmerolide A. Published synthetic routes for these macrolides originate from other chiral aldehydes. For instance, a total synthesis of Pamamycin 607 and methyl nonactate employed starting materials such as (R)-3-[N-(toluene-4-sulfonyl)-N-methylamino]hexanal and (S)-3-tert-butyldiphenylsilyloxybutanal, respectively. rsc.orgresearchgate.net

Approaches to other Chiral Bioactive Compounds (e.g., Dactylolide)

Based on a review of published synthetic routes, there is no specific information available detailing the use of this compound in the synthesis of Dactylolide. The total syntheses of this marine macrolide have been accomplished using other starting materials and synthetic strategies. anu.edu.aunih.gov

Preparation of Chiral Amino Acid Derivatives (e.g., Proline)

A search of the available scientific literature did not provide examples of this compound being used as a starting material for the preparation of chiral proline or its derivatives. Syntheses of enantiomerically pure prolines typically proceed from different precursors, such as D-glucono-1,5-lactone, or through the modification of existing proline scaffolds. organic-chemistry.orgru.nl

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

Precursors for Aldehyde Dehydrogenase Inhibitors

While structurally related aromatic compounds, specifically benzyloxybenzaldehyde derivatives, have been investigated as a promising scaffold for selective aldehyde dehydrogenase (ALDH) inhibitors, a review of the literature did not identify this compound as a precursor in this context. mdpi.comresearchgate.netresearchgate.net Research into ALDH inhibitors often utilizes hexanal (B45976) as a substrate for enzyme activity assays, but this does not constitute the use of this compound as a synthetic precursor for the inhibitors themselves. mdpi.comresearchgate.net

Advanced Characterization Techniques for 2s 2 Benzyloxy Hexanal and Its Derivatives

Spectroscopic Methods for Structural and Stereochemical Assignment

Spectroscopic techniques are indispensable tools for probing the molecular structure and stereochemistry of (2S)-2-(Benzyloxy)hexanal. These methods provide detailed information on the connectivity of atoms, the chemical environment of nuclei, the nature of functional groups, and the three-dimensional arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used analytical techniques for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the constitution of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a singlet or a narrow triplet at a downfield chemical shift, typically in the range of δ 9.5-9.8 ppm. The benzylic protons of the protecting group usually appear as a singlet or a pair of doublets around δ 4.5-4.8 ppm, while the aromatic protons of the phenyl ring are observed in the δ 7.2-7.4 ppm region. The proton at the chiral center (C2) would resonate at a characteristic chemical shift, influenced by the adjacent oxygen and carbonyl group. The signals for the n-butyl chain protons would appear in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is highly deshielded and appears at a chemical shift of approximately 200-205 ppm. chemguide.co.uk The carbons of the benzyl (B1604629) group and the carbon atom attached to the oxygen (C2) also show characteristic downfield shifts. usask.cauct.ac.za

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde H (C1-H) | 9.6 - 9.8 | t |

| C2-H | 3.8 - 4.2 | m |

| Benzyl CH₂ | 4.5 - 4.8 | s or ABq |

| Phenyl H | 7.2 - 7.4 | m |

| C3-H₂ | 1.6 - 1.8 | m |

| C4-H₂ | 1.3 - 1.5 | m |

| C5-H₂ | 1.2 - 1.4 | m |

| C6-H₃ | 0.8 - 1.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 202 - 205 |

| C2 | 80 - 85 |

| Benzyl CH₂ | 70 - 75 |

| Benzyl C (quaternary) | 137 - 139 |

| Benzyl C (aromatic CH) | 127 - 129 |

| C3 | 30 - 35 |

| C4 | 25 - 30 |

| C5 | 22 - 24 |

| C6 | 13 - 15 |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. libretexts.orgnanalysis.com It is particularly crucial for establishing the relative and, in conjunction with other data, the absolute stereochemistry of chiral centers. acs.org The NOESY experiment detects through-space dipolar couplings between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected through bonds. nanalysis.com

For this compound, a NOESY experiment would be instrumental in confirming the S-configuration at the C2 stereocenter. A key NOE correlation would be expected between the proton at C2 and the protons on the benzylic methylene (B1212753) group. Furthermore, correlations between the C2 proton and the protons of the n-butyl chain would help to define the preferred conformation of the molecule in solution. The observation of specific NOE cross-peaks can help to build a three-dimensional model of the molecule and confirm the assigned stereochemistry. iranchembook.irresearchgate.netcopernicus.org

1H NMR and 13C NMR for Detailed Structural Elucidation

Infrared (IR) Spectroscopyresearchgate.netthermofisher.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected in the region of 1720-1740 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the aromatic ring (around 3030 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), and the C-O stretching vibration of the benzyl ether linkage, typically found in the 1070-1150 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 | Medium |

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |

| Aromatic C-H | Stretch | ~3030 | Medium to Weak |

| Alkyl C-H | Stretch | 2850 - 2960 | Strong |

| C-O (Ether) | Stretch | 1070 - 1150 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Optical Rotation Measurements ([α]D)princeton.eduacs.orgrsc.org

Optical rotation is a direct measure of the chirality of a molecule and is a critical parameter for characterizing enantiomerically pure or enriched compounds. rsc.org A chiral compound will rotate the plane of plane-polarized light, and the magnitude and direction of this rotation are characteristic properties. acs.org The specific rotation, [α]D, is a standardized value measured at the sodium D-line (589 nm) under specified conditions of concentration and solvent. princeton.edu

Table 4: Representative Optical Rotation Data

| Compound | Specific Rotation ([α]D) | Conditions |

| (S)-2-(Benzyloxy)propanal | -33.4° | c 1.0, CHCl₃ |

| (S)-2-(Benzyloxy)hexanal | Predicted to be non-zero | To be determined experimentally |

Mass Spectrometry (e.g., HRMS, LRMS, FAB)researchgate.netnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. Common fragmentation pathways would include the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Alpha-cleavage adjacent to the carbonyl group is also a characteristic fragmentation for aldehydes, which would result in the loss of the butyl radical or a butene molecule.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 191 | [M - CHO]⁺ |

| 163 | [M - C₄H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatography is an indispensable tool for the separation and analysis of stereoisomers. libretexts.org High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are particularly powerful for determining the purity and stereoisomeric ratios of this compound and related compounds. Medium-Pressure Liquid Chromatography (MPLC) also serves as a valuable technique for the separation of diastereomeric mixtures on a preparative scale.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric and diastereomeric excess of chiral compounds. heraldopenaccess.us The use of chiral stationary phases (CSPs) is fundamental to this process, enabling the separation of enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. mdpi.comchromatographyonline.com

For the analysis of α-benzyloxy aldehydes and their derivatives, various chiral columns and mobile phase compositions have been successfully employed. The choice of the stationary phase and eluent system is critical for achieving optimal separation. For instance, the enantiomeric excess of compounds structurally related to this compound has been determined using Daicel Chiralpak columns like OD-H and AD with isopropanol (B130326)/hexane solvent systems. nih.govwiley-vch.de The separation of stereoisomers of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103) was achieved using an OD-RH column with a gradient elution. nih.gov

The determination of enantiomeric excess often involves comparing the peak areas of the enantiomers in the chromatogram. savemyexams.com In some cases, derivatization of the analyte to a diastereomeric species with a chiral derivatizing agent can facilitate separation on an achiral column. heraldopenaccess.us

Table 1: HPLC Conditions for Stereoisomer Analysis of this compound Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Reference |

|---|---|---|---|---|---|---|

| (2S,3R)-2-Benzyloxy-3-methyl-5-oxo-5-(2-oxo-oxazolidin-3-yl)-pentanethioic acid S-isopropyl ester | OD-H and OD-H guard | 3% isopropanol in hexanes | 1.0 | Not Specified | tR (2R,3S) = 89.3, tR (2S,3R) = 100.0 | nih.gov |

| (2S,3R)-2,3-Dimethyl-5-oxo-5-(2-oxo-oxazolidin-3-yl)-pentanethioic acid S-isopropyl ester | OD-H and OD-H guard | 3% isopropanol in hexanes | 1.0 | Not Specified | tR (2R,3S) = 89.3, tR (2S,3R) = 100.0 | princeton.edu |

| (2S,3R)-2-Benzyloxy-3-methyl-pentanal derivative | AD-H and AD-H guard | 3% isopropanol in hexanes | 1.0 | Not Specified | tR (2S,3R) = 25.3, tR (2R,3S) = 27.0 | nih.gov |

| (2S,3R)-2-Benzyloxy-3-phenyl-pentanal derivative | OD-H and OD-H guard | 6% isopropanol in hexanes | 1.0 | Not Specified | tR (2S,3R) = 47.6, tR (2R,3S) = 54.3 | nih.gov |

| (2R,3S)-3-Aryl-2-(benzyloxy)butanal derivative | Daicel Chiralpak OD-H | 10% i-PrOH/Hexane | 1.0 | UV 254nm | tminor = 22.6, tmajor = 28.1 | wiley-vch.de |

This table is interactive. Users can sort and filter the data.

Gas-Liquid Chromatography (GLC) for Stereoisomer Ratios

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, is another powerful technique for the analysis of volatile stereoisomers. libretexts.orgsavemyexams.com In GLC, the mobile phase is an inert gas, and the stationary phase is a liquid coated on a solid support within a column. savemyexams.com The separation is based on the differential partitioning of the analytes between the gas and liquid phases. iastate.edu

For the analysis of stereoisomers of benzyloxy aldehyde derivatives, chiral capillary columns are often employed. These columns have a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. For example, a Bodman Chiraldex β-PH column has been used to determine the product ratios of syn and anti isomers of 1,3-bis-benzyloxy-4,4-dimethoxy-butan-2-ol. wiley-vch.de In some instances, derivatization to a more volatile species may be necessary to facilitate analysis by GLC. diva-portal.org

The determination of stereoisomer ratios is achieved by comparing the integrated peak areas in the resulting chromatogram. savemyexams.com

Table 2: GLC Conditions for Stereoisomer Analysis of this compound Derivatives

| Compound | Chiral Stationary Phase/Column | Temperature Program | Carrier Gas/Pressure | Retention Times (min) | Reference |

|---|---|---|---|---|---|

| 1,3-Bis-benzyloxy-4,4-dimethoxy-butan-2-ol | Bodman Chiraldex β-PH (30 m x 0.25 mm) | 120 °C isotherm | 14 psi | tR (2R,3S) anti = 107.8, tR (2S,3R) anti = 114.7, syn isomers = 127.3, 142.4 | wiley-vch.de |

| (2S,3R)-2-Benzyloxy-3-methyl-5-oxo-pentanethioic acid S-isopropyl ester | DB-1701 column | 70 °C, 25 °C/min gradient to 280 °C isotherm | Constant flow 1 mL/min | tR syn = 9.02, tR anti = 9.38 | nih.gov |

This table is interactive. Users can sort and filter the data.

Medium-Pressure Liquid Chromatography (MPLC) for Diastereomeric Mixtures

Medium-Pressure Liquid Chromatography (MPLC) is a preparative chromatographic technique that operates at pressures between low-pressure column chromatography and HPLC. scienceasia.org It is particularly useful for the separation of diastereomeric mixtures on a larger scale than analytical HPLC allows. scispace.comnih.gov MPLC offers a cost-effective and efficient method for obtaining pure diastereomers from reaction mixtures. chiraltech.com

The separation of diastereomers by MPLC relies on the differential interaction of the diastereomers with the stationary phase, which is typically silica (B1680970) gel for normal-phase chromatography. collectionscanada.gc.ca Gradient elution, where the solvent composition is changed over time, is often employed to enhance the separation of complex mixtures. scienceasia.org The separated diastereomers can then be collected in fractions for further analysis or use. For instance, diastereomers of certain polysubstituted compounds have been successfully separated using MPLC. scispace.com

X-ray Crystallography for Absolute Stereochemistry Determination

While chromatographic techniques are excellent for determining the relative amounts of stereoisomers, X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govnsf.gov This technique provides a three-dimensional structure of the molecule, allowing for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. imperial.ac.uk

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov For chiral molecules, the technique of anomalous dispersion is used to determine the absolute configuration. imperial.ac.uk The determination of the absolute configuration of complex molecules, including those with multiple stereocenters, has been achieved through X-ray crystallographic analysis. nih.govnih.govnih.gov In some cases, derivatization of the molecule of interest is necessary to obtain crystals suitable for analysis. nsf.gov The absolute configuration of a derivative can often be correlated back to the parent compound.

While there are no specific reports found in the search results detailing the X-ray crystal structure of this compound itself, the technique has been applied to structurally related benzyloxy compounds and their derivatives to confirm their absolute configurations. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2S,3R)-2-Benzyloxy-3-methyl-5-oxo-5-(2-oxo-oxazolidin-3-yl)-pentanethioic acid S-isopropyl ester |

| (2S,3R)-2,3-Dimethyl-5-oxo-5-(2-oxo-oxazolidin-3-yl)-pentanethioic acid S-isopropyl ester |

| (2S,3R)-2-Benzyloxy-3-methyl-pentanal |

| (2S,3R)-2-Benzyloxy-3-phenyl-pentanal |

| (2R,3S)-3-Aryl-2-(benzyloxy)butanal |

| 1,3-Bis-benzyloxy-4,4-dimethoxy-butan-2-ol |

| Ethyl 3,5-dihydroxy-6-benzyloxy hexanoate |

| (2S,3R)-2-Benzyloxy-3-methyl-5-oxo-pentanethioic acid S-isopropyl ester |

Computational and Theoretical Studies

Molecular Modeling for Conformational Analysis and Stereochemistry Prediction

Molecular modeling is a cornerstone for understanding the three-dimensional structure of chiral molecules and predicting the most stable arrangements of their atoms. For α-alkoxy aldehydes such as (2S)-2-(Benzyloxy)hexanal, this is crucial for rationalizing their reactivity and stereoselectivity in chemical reactions. chemrxiv.orgbohrium.com The synthesis of (S)-2-Benzyloxyhexanal has been achieved from (R)-glycidol, establishing a key intermediate for the synthesis of various natural products. mdpi.com

Conformational analysis through the calculation of dihedral angles is a fundamental approach to determine the preferred spatial orientation of molecular fragments. researchgate.netekb.eg In a study on a structurally related compound, 2S-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, molecular modeling was employed to assign the configuration of newly formed chiral centers. mdpi.com The analysis focused on the dihedral angle between key protons to distinguish between diastereomers. The calculations showed that the SR diastereomer preferentially adopts an antiperiplanar conformation with a dihedral angle of 179.18°, while the SS diastereomer favors a gauche disposition with a 62.49° dihedral angle. mdpi.com This type of analysis is directly applicable to this compound to predict its most stable conformers, which are dictated by the steric and electronic interactions between the benzyloxy group, the alkyl chain, and the aldehyde functionality.

Table 1: Calculated dihedral angles for the SR and SS diastereomers of a related benzyloxy-hexenyl derivative, demonstrating how molecular modeling can predict conformational preferences. Data sourced from a study by Ronsisvalle et al. mdpi.com

The Karplus equation, and its modified versions, provides a powerful link between theoretical conformational analysis and experimental NMR spectroscopy. rsc.orgresearchgate.net It correlates the vicinal proton-proton (³JHH) coupling constant to the dihedral angle between the protons. This relationship is invaluable for verifying stereochemical assignments made through molecular modeling.

In the aforementioned study of benzyloxy-hexenyl diastereomers, a modified Karplus equation was applied to the theoretically determined conformations. mdpi.com The calculated dihedral angles were used to predict the corresponding coupling constants. The predicted value for the SR diastereomer (antiperiplanar) was 11.89 Hz, and for the SS diastereomer (gauche), it was 4.54 Hz. mdpi.com These predicted values were in excellent agreement with the experimentally measured coupling constants, thereby confirming the assigned configurations. mdpi.com This integrated approach of combining dihedral angle analysis with the Karplus equation is a robust method for the stereochemical elucidation of flexible acyclic molecules like this compound. mdpi.comnih.gov

Table 2: Predicted NMR coupling constants derived from calculated dihedral angles using a modified Karplus equation for diastereomers of a related compound. The strong correlation with experimental data validates the computational model. mdpi.com

Dihedral Angle Analysis

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, energy, and reactivity of molecules. researchgate.netepfl.ch It is widely applied in chemistry for its balance of accuracy and computational cost. rsc.orgrsc.org For α-alkoxy aldehydes, DFT can elucidate how the presence of the oxygen atom influences the electron distribution and reactivity of the aldehyde group.

DFT calculations, specifically using the B3LYP functional with a 6-31+g(d,p) basis set, were performed to obtain the optimized geometries and energies for the conformational analysis of related benzyloxy derivatives. mdpi.com Furthermore, DFT studies on hexanal (B45976) have been conducted to understand its adsorption properties on surfaces. nih.gov In one such study, DFT was used to investigate the electronic structure and hexanal sensing capabilities of pristine and metal-decorated arsenene. nih.gov The calculations revealed that the introduction of aluminum or tin atoms significantly altered the electronic structure of the arsenene, influencing its interaction with hexanal. nih.gov For instance, pristine arsenene was found to have a direct band gap of 1.59 eV, which was substantially modified upon decoration, affecting the charge transfer and bonding characteristics with the hexanal molecule. nih.gov Such studies highlight how DFT can be used to probe the fundamental electronic properties and chemical reactivity of hexanal and, by extension, its derivatives like this compound. nih.govacs.org

Table 3: Summary of DFT calculation results for the interaction of hexanal (HL) with arsenene-based systems, illustrating how DFT can predict electronic properties and adsorption behavior. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Related Aldehydes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govwikipedia.org By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a system, capturing conformational flexibility, solvent effects, and thermodynamic properties. ebsco.comnih.govmdpi.com

For a flexible molecule like this compound, MD simulations can offer insights that are inaccessible through static modeling alone. An MD simulation would typically place the aldehyde in a box of solvent molecules (e.g., water) and track the trajectory of every atom over nanoseconds or longer. nih.gov This allows for the exploration of the conformational landscape, revealing the relative populations of different conformers and the rates of interconversion between them. Key analyses from MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. bdvets.org While specific MD studies on this compound are not prominent in the literature, the methodology is standard for studying biomolecules and organic molecules in solution. nih.gov It is a powerful tool to understand how the dynamic behavior of related aldehydes is influenced by their chemical structure and environment.

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. innovareacademics.inrasayanjournal.co.in It is an essential tool in structure-based drug design for screening virtual libraries of compounds and rationalizing ligand-protein interactions at the atomic level. bdvets.orgpsu.edu

The structural motif of this compound makes it an interesting candidate for interaction with enzymes that process aldehydes, such as Aldehyde Dehydrogenases (ALDHs). The ALDH superfamily plays a critical role in oxidizing endogenous and exogenous aldehydes. semanticscholar.org Notably, the ALDH1A3 isoform has been identified as a target in cancer therapy, and it is known to metabolize substrates like hexanal. semanticscholar.orgumich.edu

A recent study focused on designing selective inhibitors for ALDH1A3 based on a benzyloxybenzaldehyde scaffold, which is structurally analogous to this compound. semanticscholar.org In this research, several derivatives were synthesized and tested for their inhibitory potency. Two compounds, ABMM-15 and ABMM-16 , emerged as highly potent and selective inhibitors of ALDH1A3. semanticscholar.org Computational docking studies supported the experimental findings, suggesting a favorable binding mode for these benzyloxybenzaldehyde derivatives within the ALDH1A3 active site. semanticscholar.org This research underscores the potential for this compound and similar structures to act as ligands for ALDH enzymes, a hypothesis that can be effectively explored and refined using molecular docking simulations.

Table 4: Inhibitory potency (IC50) of benzyloxybenzaldehyde derivatives against the ALDH1A3 enzyme, which metabolizes hexanal. These findings highlight the potential of this chemical scaffold in enzyme inhibition. semanticscholar.org

Future Directions and Emerging Research Avenues

Development of Novel Enantioselective Catalytic Systems for (2S)-2-(Benzyloxy)hexanal Derivatives

The synthesis of this compound and its derivatives with high enantiopurity is a key focus of current research. While classical methods exist, the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability is a significant area of exploration.

A promising approach lies in the merger of different catalytic modes. For instance, the combination of chiral imidazolidinone organocatalysts with photoredox catalysts has enabled the enantioselective α-benzylation of aldehydes. nih.gov This strategy, which utilizes light to generate radical intermediates that combine with catalytically formed enamines, offers a new pathway to α-functionalized aldehydes. nih.gov Similarly, the synergistic use of copper and organic catalysts has been successful in the enantioselective α-oxidation of aldehydes using TEMPO. rsc.org These methods provide mild conditions for creating stereocenters and could be adapted for the synthesis of derivatives of this compound.

Furthermore, research into enantioselective α-arylation of aldehydes using diaryliodonium salts, facilitated by a combination of copper and organic catalysts, presents another avenue for creating valuable α-formyl benzylic stereocenters. organic-chemistry.org These mild conditions are crucial for preventing post-reaction racemization of the enolizable aldehyde products. organic-chemistry.org The development of new chiral ligands and catalyst systems, such as those based on binaphthol-titanium complexes, continues to be explored for asymmetric carbonyl addition reactions, which could offer alternative routes to or from benzyloxyaldehydes. capes.gov.br

Flow Chemistry Applications in Asymmetric Synthesis

Continuous flow chemistry is rapidly emerging as a powerful tool in organic synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety and scalability. beilstein-journals.org The application of flow chemistry to the asymmetric synthesis of chiral compounds, including those derived from this compound, is a burgeoning field of research. nih.govbohrium.comrsc.org

Flow processes have been successfully implemented for various asymmetric transformations, including organometallic catalysis, organocatalysis, and biocatalysis. bohrium.com For instance, packed-bed reactors containing immobilized chiral catalysts have been used for continuous enantioselective conjugate additions, demonstrating long-term operational stability and simplified product isolation. nih.gov Telescoped continuous flow processes, where multiple reaction steps are integrated into a single, uninterrupted sequence, are particularly attractive for the efficient synthesis of complex molecules. acs.org A two-step flow synthesis involving an asymmetric allylboration followed by epoxidation has been developed to produce chiral precursors to valuable 1-aryl-1,3-diols. acs.org

The future of flow chemistry in this area will likely involve the development of more sophisticated multi-step syntheses, incorporating in-line analytical tools for real-time monitoring and optimization. bohrium.com This will enable the on-demand production of chiral building blocks like this compound and its derivatives with high efficiency and purity.

Integrated Chemoenzymatic Cascades for Efficient Synthesis

The integration of enzymatic and chemical catalytic steps is a promising strategy for the synthesis of complex chiral molecules. For example, a chemoenzymatic cascade could involve an initial enzymatic reaction to set a key stereocenter, followed by a chemical transformation to elaborate the molecule further. bbk.ac.uk Researchers have successfully combined enzymatic oxidations with catalytic carbon-carbon bond-forming reactions in a single pot. rsc.org In some cases, the enzyme has been shown to modulate the activity of the metal catalyst, leading to enhanced efficiency. rsc.org

Future research in this area will likely focus on expanding the toolbox of compatible chemo- and biocatalysts and developing novel cascade reactions. mdpi.com The use of enzymes with engineered substrate specificities and stabilities will be crucial for broadening the scope of these integrated processes. bbk.ac.uknih.gov For instance, the development of oxidoreductases for the synthesis of chiral building blocks is an active area of research. uni-duesseldorf.de

Exploration of New Reactivity Modes and Synthetic Transformations of this compound

This compound is a versatile chiral building block that can participate in a wide range of chemical transformations. mdpi.comsemanticscholar.org The exploration of new reactivity modes and its application in novel synthetic methodologies is a continuous endeavor.

One area of interest is the use of this compound in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The interception of reaction intermediates with stable chemicals is an appealing strategy for discovering new multicomponent reactions. nih.gov For instance, fluoride-promoted additions of O-silyl thiazolium carbinols to aldehydes like hexanal (B45976) have been explored for the construction of α-hydroxy ketones. nih.gov

Furthermore, the development of new catalytic methods for the functionalization of aldehydes continues to expand the synthetic utility of compounds like this compound. Singly occupied molecular orbital (SOMO) catalysis, for example, enables the enantioselective α-enolation of aldehydes through the generation of electrophilic radical cations. organic-chemistry.org This approach provides access to unique bond constructions that are not possible with traditional enolate chemistry. organic-chemistry.org The development of new synthetic protocols, such as those for the synthesis of fluoroalkenyl arenes, also broadens the potential applications of aldehyde building blocks. acs.org

Advanced Spectroscopic and Computational Characterization of Reaction Intermediates

A detailed understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. ru.nl The characterization of transient reaction intermediates, which are often highly reactive and short-lived, presents a significant challenge. nih.govmdpi.com Advanced spectroscopic and computational techniques are playing an increasingly important role in elucidating the structures and reactivities of these elusive species. iranchembook.ir

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), has become a powerful tool for probing reactive intermediates in solution. mdpi.com When coupled with techniques like infrared ion spectroscopy (IRIS), it can provide detailed structural information about gas-phase ions, which can be correlated with calculated structures to confirm their identity. ru.nlsemanticscholar.org Spectroscopic techniques such as UV-vis, NMR, and resonance Raman spectroscopy are also employed to monitor reactions and identify transient species. nih.gov

Computational chemistry provides invaluable insights into reaction mechanisms by modeling reaction pathways, calculating the energies of transition states and intermediates, and predicting spectroscopic properties. iranchembook.ir For instance, computational studies have been used to support the mechanistic proposals for enantioselective α-arylation reactions and to understand the binding of inhibitors to enzymes. organic-chemistry.orgrsc.orgmdpi.com The synergy between advanced experimental techniques and computational modeling will continue to be a driving force in unraveling the intricate details of reactions involving this compound and in guiding the development of next-generation synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-(Benzyloxy)hexanal, and how can enantiomeric purity be ensured?

- Methodology :

-

Asymmetric Aldol Reaction : Use chiral catalysts (e.g., proline derivatives) to induce stereoselectivity during the aldol condensation of hexanal with benzyloxy-protected reagents. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4) .

-

Chiral Auxiliary Approach : Incorporate a chiral auxiliary (e.g., Evans oxazolidinone) to control the stereochemistry at the C2 position. Purify intermediates via column chromatography (silica gel, gradient elution) .

-

Enantiomeric Analysis : Confirm enantiopurity using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10, 1 mL/min). Compare retention times with racemic standards .

- Data Table :

| Parameter | Value (Analogous Data) | Source Compound | Reference |

|---|---|---|---|

| Enantiomeric Excess (%) | 98% (Chiral HPLC) | (S)-α-Methoxyphenylacetic acid | |

| Reaction Yield | 65–75% | Benzyloxy ester synthesis |

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology :

-

Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity (0%, 50%, 75%). Analyze degradation products monthly via GC-MS (HP-5MS column, 70 eV EI) .

-

Hydrolytic Stability : Expose the compound to aqueous buffers (pH 3–9) at 37°C for 24 hours. Quantify hydrolysis products using LC-MS (C18 column, 0.1% formic acid/acetonitrile) .

- Key Finding : Benzyloxy ethers are prone to hydrolysis under acidic conditions (pH < 4), with degradation rates increasing at elevated temperatures .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodology :

-

2D NMR Analysis : Perform COSY and HSQC experiments to assign overlapping proton and carbon signals (e.g., benzyloxy CH2 vs. hexanal backbone) .

-

Computational Modeling : Compare experimental H and C chemical shifts with DFT-calculated values (B3LYP/6-31G* basis set) using Gaussian 16 .

- Example : For a related benzyloxy compound, computational models reduced signal assignment errors by 85% .

Q. What strategies mitigate racemization during the derivatization of this compound?

- Methodology :

-

Low-Temperature Reactions : Conduct acylations or alkylations below –20°C to minimize epimerization .

-

Protecting Group Selection : Use sterically hindered groups (e.g., TBS ethers) to shield the stereocenter. Monitor racemization via polarimetry ([α] at 589 nm) .

- Data Table :

| Protecting Group | Racemization Rate (%) | Conditions | Reference |

|---|---|---|---|

| Benzyloxy | 8–12% | RT, 24 hours | |

| TBS | <2% | –20°C, 12 hours |

Q. How can this compound be utilized in stereoselective multicomponent reactions?

- Methodology :

-

Passerini Reaction : React with isocyanides and carboxylic acids in THF at 0°C to form α-acyloxy amides. Use chiral Lewis acids (e.g., Mg(OTf)) to enhance diastereoselectivity .

-

Ugi Reaction : Optimize solvent polarity (e.g., DMF vs. dichloromethane) to control the configuration of the tertiary alcohol intermediate .

Physicochemical Properties (Compiled Data)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.